



Application Notes and Protocols for In Vivo Administration of NCT-505

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For Researchers, Scientists, and Drug Development Professionals

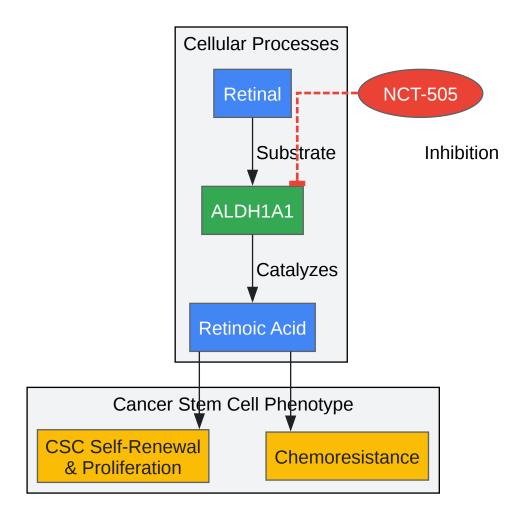
Introduction

NCT-505 is a potent and highly selective, quinoline-based small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a critical enzyme in the metabolism of aldehydes and the production of retinoic acid. Notably, elevated ALDH1A1 activity is a well-established biomarker for cancer stem cells (CSCs) in various malignancies, including ovarian cancer.[2][3] High ALDH1A1 expression is often correlated with poor prognosis, tumor aggressiveness, and resistance to chemotherapy.[1] By targeting ALDH1A1, NCT-505 presents a promising therapeutic strategy to eliminate CSC populations, overcome chemoresistance, and improve treatment outcomes.[4] These application notes provide a comprehensive guide for the in vivo administration of NCT-505 in preclinical research settings.

Mechanism of Action

NCT-505 exerts its effect by selectively inhibiting the enzymatic activity of ALDH1A1. This enzyme is a key component of the retinoic acid (RA) signaling pathway, responsible for the oxidation of retinal to RA. Retinoic acid plays a crucial role in cell differentiation, proliferation, and apoptosis. In cancer stem cells, high ALDH1A1 activity contributes to their self-renewal capabilities and resistance to cytotoxic agents. By blocking this pathway, **NCT-505** can deplete the CSC pool and re-sensitize cancer cells to conventional therapies like paclitaxel.[1][5]





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Caption: NCT-505 inhibits ALDH1A1, blocking retinoic acid production and CSC properties.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for **NCT-505** and the structurally related ALDH1A1 inhibitor, NCT-501, to guide experimental design.

Table 1: In Vitro Potency of NCT-505



Parameter	Target	Value	Cell Line <i>l</i> Assay	Reference
IC ₅₀	hALDH1A1	7 nM	Enzymatic Assay	[1]
Cellular IC₅o	ALDH1A1	24 - 77 nM	Aldefluor Assay	[1]

| EC₅₀ | Cell Viability (3D) | 2.10 - 3.92 μM | OV-90 Spheroids |[1] |

Table 2: Pharmacokinetic Parameters of NCT-501 in Mice (as a reference) Data for the related compound NCT-501 can provide a starting point for **NCT-505** studies, as both are ALDH1A1 inhibitors from related chemical series.

Administrat ion Route	Dose (mg/kg)	Bioavailabil ity (%)	AUC₀–₂₄h (h·ng/mL)	t ₁ / ₂ (h)	Reference
Oral (p.o.)	30	29%	484	< 1	[6]

| Intraperitoneal (i.p.) | 30 | 100% | 5670 | < 1 |[6] |

Experimental Protocols

- I. General Considerations
- Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are commonly used for establishing human cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).
- Ethical Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
- II. Formulation and Vehicle Preparation

NCT-505 is a quinoline-based compound with low aqueous solubility. A suitable vehicle is required for in vivo administration. The following is a common vehicle for such compounds, but



solubility and stability of NCT-505 should be confirmed prior to use.

- Recommended Vehicle: 10% DMSO, 40% PEG300, 50% Saline (v/v/v)
- Preparation Protocol:
 - Dissolve the required amount of NCT-505 powder in 100% DMSO to create a stock solution. Gentle warming or vortexing may be required.
 - Add PEG300 (Polyethylene glycol 300) to the DMSO/NCT-505 solution and mix thoroughly.
 - Add sterile saline dropwise while vortexing to prevent precipitation.
 - Visually inspect the final formulation to ensure it is a clear, homogenous solution.
 - Prepare the formulation fresh daily. If temporary storage is needed, keep it at 4°C, protected from light, and allow it to return to room temperature before administration.

III. In Vivo Administration Routes

NCT-505 is reported to be orally bioavailable.[1][7][8] However, based on data from the related compound NCT-501, intraperitoneal injection may yield higher systemic exposure.[6] The choice of route depends on the experimental objective.

A. Protocol for Oral Gavage (p.o.) Administration

- Animal Preparation: Weigh each mouse on the day of dosing to calculate the exact volume of the drug formulation to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
- Syringe Preparation: Use a 1 mL syringe and a sterile, ball-tipped gavage needle (18-20 gauge for adult mice). Draw the calculated volume of the NCT-505 formulation into the syringe and ensure no air bubbles are present.
- Animal Restraint: Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head. The body should be held in a vertical position.

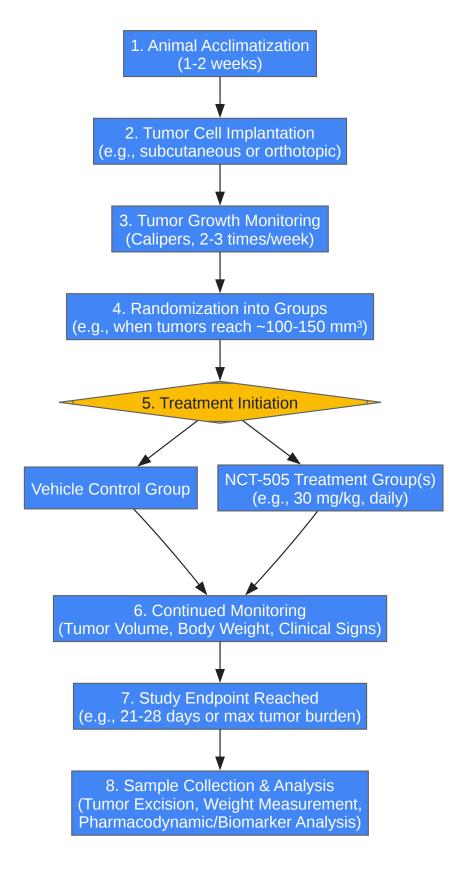


- Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the
 incisors and molars) and pass it along the roof of the mouth. Allow the mouse to swallow the
 tip of the needle, then gently advance it down the esophagus into the stomach. There should
 be no resistance.
- Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution at a controlled rate.
- Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
- B. Protocol for Intraperitoneal (i.p.) Injection
- Animal Preparation: Weigh the mouse to determine the correct injection volume.
- Syringe Preparation: Use a sterile 1 mL syringe with a 25-27 gauge needle. Draw the calculated volume of the **NCT-505** formulation.
- Animal Restraint: Restrain the mouse by scruffing the neck, and turn it to expose the ventral side. Tilt the mouse's head downwards to shift the abdominal organs cranially.
- Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
- Injection: Insert the needle at a 15-20 degree angle to a depth of approximately 0.5 cm. Aspirate slightly by pulling back the plunger to ensure no blood or urine is drawn, confirming the needle is not in a vessel or the bladder.
- Substance Administration: Inject the solution with a steady, slow motion.
- Post-Administration: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

In Vivo Efficacy Study Workflow

A typical workflow for assessing the anti-tumor efficacy of **NCT-505** in a xenograft model is outlined below.





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Caption: General workflow for an in vivo tumor xenograft efficacy study with NCT-505.



Detailed Protocol: Ovarian Cancer Xenograft Efficacy Study

 Cell Culture: Culture a human ovarian cancer cell line with high ALDH1A1 expression (e.g., OV-90) under standard conditions.

Tumor Implantation:

- Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁷ cells/mL.
- \circ Subcutaneously inject 100 μ L of the cell suspension (1x10 6 cells) into the flank of 6-8 week old female athymic nude mice.
- · Tumor Monitoring and Grouping:
 - Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, NCT-505 at one or more dose levels). A typical starting dose for a dose-finding study could be 30 mg/kg, based on NCT-501 data.[6]

Treatment Administration:

- Administer NCT-505 or vehicle daily via the chosen route (e.g., oral gavage) for a predetermined period (e.g., 21-28 days).
- Record the body weight of each mouse at least three times per week as an indicator of toxicity.

Endpoint and Analysis:

- At the end of the study, euthanize the animals.
- Excise the tumors and record their final weight.
- A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g.,
 Western blot for ALDH1A1 downstream targets) or fixed in formalin for histopathological



examination.

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